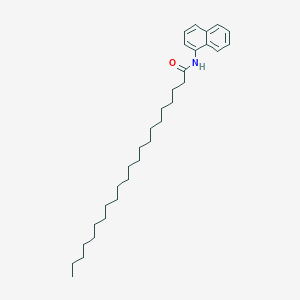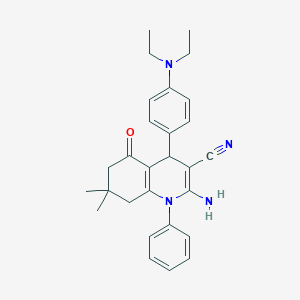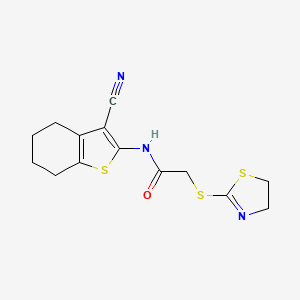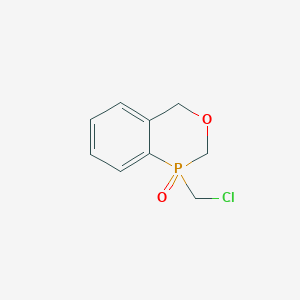![molecular formula C21H25BrN2O3 B11533081 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533081.png)
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methyl, isopropyl, phenoxy, ethoxy, and acetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-methyl-2-(propan-2-yl)phenol to form 4-bromo-5-methyl-2-(propan-2-yl)phenol.
Etherification: This intermediate is then reacted with chloroacetic acid to form 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetic acid.
Hydrazide Formation: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate.
Schiff Base Formation: Finally, the hydrazide is condensed with 2-ethoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazide moieties.
Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the hydrazide and aldehyde.
Substitution: The bromine atom in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products include the original hydrazide and aldehyde.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Probes: Used in the study of enzyme interactions and receptor binding.
Industry
Material Science: Potential use in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The phenoxy and hydrazide groups can form hydrogen bonds and other interactions with active sites, while the Schiff base linkage may participate in reversible binding.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetic acid
- 4-bromo-5-methyl-2-(propan-2-yl)phenol
- 2-ethoxybenzaldehyde
Properties
Molecular Formula |
C21H25BrN2O3 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN2O3/c1-5-26-19-9-7-6-8-16(19)12-23-24-21(25)13-27-20-10-15(4)18(22)11-17(20)14(2)3/h6-12,14H,5,13H2,1-4H3,(H,24,25)/b23-12+ |
InChI Key |
BMXQLHZRWHBCHP-FSJBWODESA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C(=C2)C)Br)C(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C(=C2)C)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylsulfanyl)-N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-1,3-benzothiazol-6-amine](/img/structure/B11533009.png)


![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533019.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533032.png)
![4-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11533035.png)
![5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11533038.png)
![(2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11533041.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B11533045.png)
![2,4-dichloro-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11533063.png)
![Benzene-1,4-diamine, N,N-dimethyl-N'-[2-(2,4,6-trinitrophenyl)ethyl]-](/img/structure/B11533067.png)


![N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide](/img/structure/B11533088.png)
